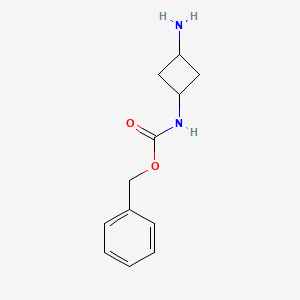

Benzyl 3-aminocyclobutylcarbamate

描述

Benzyl 3-aminocyclobutylcarbamate is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol. It is a derivative of cyclobutylcarbamate and is used in various scientific research applications, including proteomics and medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-aminocyclobutylcarbamate typically involves the reaction of 3-aminocyclobutanol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

化学反应分析

Types of Reactions: Benzyl 3-aminocyclobutylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

Oxidation: Carbonyl compounds such as carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted carbamates or amides.

科学研究应用

Medicinal Chemistry Applications

Benzyl 3-aminocyclobutylcarbamate has been investigated for its potential in synthesizing pharmaceutical compounds. One notable application is its role as an intermediate in the synthesis of lacosamide, an antiepileptic drug. The compound's structure allows for the introduction of functional groups that enhance biological activity and selectivity.

Synthesis of Lacosamide

The synthesis of lacosamide involves a series of reactions starting from this compound. The process typically includes:

- Condensation Reactions : The compound is reacted with various reagents to form intermediates that lead to the final drug structure.

- Phase-Transfer Catalysis : This method has been employed to improve yields and reduce by-products during the synthesis process, enhancing the overall efficiency of drug production .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for creating complex molecules. Its unique cyclobutane ring structure provides a framework for various chemical transformations.

Reaction Mechanisms

Research has demonstrated that this compound can undergo several reaction mechanisms, including:

- Nucleophilic Substitutions : The amino group can participate in nucleophilic attacks, allowing for the introduction of diverse functional groups.

- Cyclization Reactions : Its structure facilitates cyclization, leading to the formation of novel cyclic compounds that may exhibit unique pharmacological properties .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in drug development:

Study on Antiepileptic Activity

A study published in a peer-reviewed journal examined the synthesis of derivatives from this compound, assessing their antiepileptic activity. The findings indicated that specific modifications to the compound enhanced its efficacy compared to lacosamide itself .

Development of Novel Compounds

Research efforts have also focused on developing novel compounds derived from this compound through various synthetic routes. These compounds were evaluated for their potential as therapeutic agents against neurological disorders .

Summary Table of Applications

作用机制

The mechanism by which Benzyl 3-aminocyclobutylcarbamate exerts its effects depends on its specific application. In proteomics research, it may act as a probe to label and detect proteins. The molecular targets and pathways involved would vary based on the biological system being studied.

相似化合物的比较

Benzyl carbamate

Cyclobutylamine

Other aminocyclobutyl derivatives

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

Benzyl 3-aminocyclobutylcarbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes a benzyl group and a carbamate functional group attached to a cyclobutane ring. The molecular formula is , with a molecular weight of approximately 220.27 g/mol. Its structural features suggest potential interactions with biological targets, making it a candidate for further investigation in pharmacology.

Biological Activity

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Mechanism of Action : The compound has been shown to inhibit cell proliferation in several cancer cell lines, including breast and leukemia cells. It appears to induce apoptosis via the mitochondrial pathway, leading to increased caspase activity .

- Case Study : In a study examining the efficacy of various carbamate derivatives, this compound exhibited an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity .

2. Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties:

- Antibacterial Activity : this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) of 32 µg/mL .

- Antifungal Activity : The compound showed effective antifungal activity against Candida albicans, with a growth inhibition percentage exceeding 90% at concentrations around 32 µg/mL .

Table 1: Biological Activities of this compound

| Activity Type | Test Organism | IC50/MIC (µg/mL) | Notes |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 15 | Induces apoptosis |

| Antibacterial | E. coli | 32 | Significant growth inhibition |

| S. aureus | 32 | Effective against Gram-positive bacteria | |

| Antifungal | C. albicans | 32 | High growth inhibition |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways:

- Caspase Activation : The compound's ability to activate caspases suggests that it may trigger apoptotic pathways in cancer cells, leading to cell death .

- Membrane Disruption : Its hydrophobic nature allows it to integrate into microbial membranes, disrupting their integrity and leading to cell lysis .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl 3-aminocyclobutylcarbamate, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves coupling 3-aminocyclobutanol derivatives with benzyl chloroformate under controlled conditions. Key variables include:

- Catalysts : Use of base catalysts (e.g., pyridine or triethylamine) to neutralize HCl byproducts .

- Solvents : Polar aprotic solvents (e.g., dichloromethane or THF) enhance reactivity and reduce side reactions .

- Temperature : Low temperatures (0–5°C) minimize decomposition of reactive intermediates .

Yield optimization strategies: - Stepwise purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .

- In situ monitoring : TLC or HPLC tracking ensures reaction completion before workup .

| Example Synthetic Conditions |

|---|

| Catalyst: Pyridine (1.2 equiv) |

| Solvent: Dichloromethane (0°C) |

| Yield: 68–72% (after purification) |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 7.3–7.4 ppm (benzyl aromatic protons) and δ 4.8–5.2 ppm (carbamate NH) confirm structure .

- ¹³C NMR : Carbamate carbonyl (δ 155–160 ppm) and cyclobutyl carbons (δ 25–35 ppm) .

- High-Performance Liquid Chromatography (HPLC) :

- Column: C18 reverse-phase, mobile phase: acetonitrile/water (70:30), flow rate: 1.0 mL/min .

- Purity >98% required for biological assays .

- Mass Spectrometry (MS) :

- ESI-MS ([M+H]⁺) matches theoretical molecular weight (e.g., calculated for C₁₂H₁₅N₂O₂: 231.11) .

Q. What are the critical storage conditions to ensure the stability of this compound in laboratory settings?

- Methodological Answer :

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .

- Moisture Control : Use desiccants (e.g., silica gel) in storage vials .

- Light Sensitivity : Amber glassware or foil wrapping mitigates photodegradation .

- Stability Data :

- Degradation <5% over 6 months under recommended conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer :

- Meta-Analysis : Quantify heterogeneity using Higgins’ I² statistic (proportion of total variation due to study differences) .

- I² >50% indicates significant heterogeneity, necessitating subgroup analysis (e.g., by cell line or concentration) .

- Experimental Replication :

- Standardize protocols (e.g., fixed incubation time: 24h, concentration range: 1–50 µM) .

- Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) .

Q. What strategies are effective in elucidating the metabolic pathways involving this compound?

- Methodological Answer :

- Enzyme Inhibition Assays :

- Incubate with liver microsomes and NADPH cofactor; monitor metabolites via LC-MS/MS .

- Isotopic Labeling :

- Synthesize ¹⁴C-labeled compound to trace metabolic intermediates .

- Computational Modeling :

- Use QSAR (Quantitative Structure-Activity Relationship) to predict cytochrome P450 interactions .

Q. How can researchers design experiments to assess the compound’s reactivity under varying pH and temperature conditions?

- Methodological Answer :

- pH-Dependent Stability :

- Prepare buffered solutions (pH 2–12), incubate at 37°C, and quantify degradation via HPLC .

- Hydrolysis rates increase at pH <3 (acid-catalyzed) and pH >10 (base-catalyzed) .

- Thermal Stability :

- Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (>150°C typical for carbamates) .

| Stability Under Accelerated Conditions |

|---|

| pH 2.0: 85% degradation after 24h |

| pH 7.4: <10% degradation after 24h |

| 60°C: 20% degradation after 1 week |

属性

IUPAC Name |

benzyl N-(3-aminocyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-10-6-11(7-10)14-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQPBEFYUZWUNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1NC(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653862 | |

| Record name | Benzyl (3-aminocyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188264-84-7 | |

| Record name | Benzyl (3-aminocyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。